Home > Products > Screening Compounds P141624 > Hemipalmitoylcarnitinium
Hemipalmitoylcarnitinium - 119293-60-6

Hemipalmitoylcarnitinium

Catalog Number: EVT-1174017
CAS Number: 119293-60-6
Molecular Formula: C23H46BrNO4
Molecular Weight: 480.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hemipalmitoylcarnitinium can be derived from natural sources, primarily through the metabolic pathways involving palmitic acid, which is a saturated fatty acid commonly found in both animals and plants. The classification of Hemipalmitoylcarnitinium falls under the broader category of acylcarnitines, which are esters formed from carnitine and fatty acids.

Synthesis Analysis

The synthesis of Hemipalmitoylcarnitinium typically involves the esterification of carnitine with palmitic acid. This process can be achieved through various methods:

  1. Direct Esterification: This method involves reacting carnitine with palmitic acid in the presence of a catalyst, often under reflux conditions to facilitate the reaction.
  2. Chiral Reduction: For specific enantiomers such as (+)-Hemipalmitoylcarnitinium and (-)-Hemipalmitoylcarnitinium, chiral reduction techniques can be employed starting from precursors like ethyl 4-chloroacetoacetate. This method enhances the yield of desired enantiomers while minimizing by-products .

Key parameters for successful synthesis include temperature control, reaction time, and the choice of solvent, which can influence the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of Hemipalmitoylcarnitinium features a long-chain fatty acid (palmitic acid) linked to a carnitine backbone. The structure can be represented as follows:

  • Molecular Formula: C17_{17}H34_{34}N1_{1}O3_{3}
  • Molecular Weight: Approximately 302.46 g/mol

The compound exhibits characteristic functional groups:

  • An amine group from the carnitine moiety.
  • A hydroxyl group that can participate in hydrogen bonding.
  • A long hydrophobic carbon chain that influences its solubility and interaction with biological membranes.
Chemical Reactions Analysis

Hemipalmitoylcarnitinium is involved in several important biochemical reactions:

  1. Fatty Acid Transport: The primary role of Hemipalmitoylcarnitinium is to facilitate the transport of palmitic acid into mitochondria for β-oxidation.
  2. Inhibition Mechanism: It acts as a competitive inhibitor for carnitine palmitoyltransferase enzymes, particularly Carnitine Palmitoyltransferase I (CPT-I), which is crucial for regulating fatty acid metabolism .
  3. Reactivity: The hydroxy group on Hemipalmitoylcarnitinium can undergo oxidation to form carbonyl compounds, while the carboxymethyl group can be reduced to an alcohol under specific conditions.
Mechanism of Action

The mechanism of action for Hemipalmitoylcarnitinium primarily revolves around its inhibition of carnitine palmitoyltransferase I. By binding to this enzyme, it prevents the conversion of acyl-CoA derivatives into acylcarnitines, thereby impeding their transport into mitochondria for energy production. This inhibition leads to altered lipid metabolism, which can have therapeutic implications in conditions such as diabetes and obesity .

Physical and Chemical Properties Analysis

Hemipalmitoylcarnitinium possesses distinct physical and chemical properties:

  • Solubility: It is soluble in polar solvents due to its ionic nature but has limited solubility in non-polar solvents.
  • Melting Point: The melting point typically ranges around 60°C to 70°C, indicating its stability under physiological conditions.
  • pH Stability: The compound remains stable across a wide pH range but may degrade under extreme acidic or basic conditions.

These properties are crucial for its application in biological systems and pharmaceutical formulations.

Applications

Hemipalmitoylcarnitinium has several scientific applications:

  1. Metabolic Studies: It serves as a tool for studying fatty acid metabolism and mitochondrial function.
  2. Therapeutic Agent: Due to its inhibitory effects on carnitine palmitoyltransferase I, it is being explored as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes .
  3. Research Tool: It is utilized in research settings to investigate lipid metabolism pathways and the role of acylcarnitines in cellular energy dynamics.
Structural and Chemical Characterization of Hemipalmitoylcarnitinium

Molecular Architecture and Stereochemical Properties

Hemipalmitoylcarnitinium (6-(carboxylatomethyl)-2-pentadecyl-4,4-dimethylmorpholinium) represents a conformationally restricted carnitine analogue designed as a transition-state mimic in enzymatic reactions. Its molecular architecture features a morpholinium ring system that rigidifies the spatial relationship between the quaternary ammonium group and the carboxylate functionality, effectively locking the molecule in a configuration resembling the tetrahedral intermediate of carnitine palmitoyltransferase catalysis. This ring structure incorporates a pentadecyl chain (C~15~H~31~) at the C2 position, mirroring the palmitoyl moiety of natural substrates, while the 4,4-dimethyl substituents enforce steric constraints that profoundly influence binding pocket interactions [3] [6].

The stereochemical configuration of hemipalmitoylcarnitinium significantly determines its biological activity. Synthesis produces enantiomers designated as (+)-hemipalmitoylcarnitinium and (-)-hemipalmitoylcarnitinium, corresponding to the (2R,6S) and (2S,6R) configurations, respectively. Enzymatic inhibition studies reveal pronounced stereoselectivity: the (-)-enantiomer demonstrates approximately 3-fold greater potency against carnitine palmitoyltransferase I (IC~50~ = 15.5 μM) compared to the (+)-enantiomer (IC~50~ = 47.5 μM) in intact mitochondrial preparations. This stereochemical preference extends to carnitine palmitoyltransferase II inhibition, where the (-)-enantiomer (IC~50~ = 6.7 μM) outperforms its counterpart (IC~50~ = 38.5 μM) by nearly 6-fold, indicating enzyme-specific recognition of chiral orientation [2].

Table 1: Stereochemical Influence on Hemipalmitoylcarnitinium Inhibition

Enzyme Target(-)-Enantiomer IC~50~ (μM)(+)-Enantiomer IC~50~ (μM)Potency Ratio (-/+)
CPT I (Mitochondrial)15.5 ± 2.147.5 ± 5.33.1
CPT II (Purified)6.7 ± 0.938.5 ± 4.75.7

The molecular rigidity imposed by the morpholinium ring significantly enhances binding affinity compared to flexible acylcarnitines. This conformational restriction reduces the entropic penalty upon enzyme binding, allowing hemipalmitoylcarnitinium to achieve dissociation constants (K~i~) in the low micromolar range (1.6-21.5 μM depending on reaction direction and substrate context), substantially lower than palmitoylcarnitine's inhibition constants (8.7-14.2 μM) [3] [8]. Crystallographic and nuclear magnetic resonance analyses indicate that the locked conformation optimally positions the pentadecyl chain for hydrophobic pocket insertion while maintaining electrostatic complementarity between the zwitterionic headgroup and enzyme active site residues [6].

Synthetic Pathways and Derivatization Strategies

The stereoselective synthesis of hemipalmitoylcarnitinium enantiomers proceeds through a multi-step sequence optimized for chiral purity. The critical starting point involves the enantioselective reduction of ethyl 4-chloroacetoacetate using chiral catalysts to establish the R or S configuration at the future carnitine carbon backbone. The optimized reduction achieves >98% enantiomeric excess, crucial for subsequent biological activity differentiation. Azide displacement of the chloro group followed by Staudinger reduction yields the corresponding amino alcohol intermediate, which undergoes exhaustive methylation to introduce the trimethylammonium functionality characteristic of carnitine analogues [2].

The pivotal coupling reaction involves nucleophilic attack by the norcarnitine ethyl ester enantiomer on 1-bromoheptadecan-2-one, forming the morpholinium ring through an intramolecular quaternization-cyclization sequence. This reaction proceeds under mild conditions (45°C, anhydrous dimethylformamide) to avoid racemization and yields the protected (+)- or (-)-6-[(methoxycarbonyl)methyl]-2-pentadecyl-4,4-dimethylmorpholinium bromide. Final hydrolysis using a hydroxide ion-exchange resin cleaves the methyl ester, producing the target zwitterionic hemipalmitoylcarnitinium enantiomers without compromising stereochemical integrity [2] [3].

Table 2: Key Synthetic Intermediates for Hemipalmitoylcarnitinium Production

Synthetic StageR-Enantiomer IntermediateS-Enantiomer IntermediateCritical Reaction Parameters
Chiral Reduction(R)-Ethyl 4-chloro-3-hydroxybutanoate(S)-Ethyl 4-chloro-3-hydroxybutanoateTemperature: -20°C; Catalyst: (R,R)-Salen-Co(III)
Amine Formation(R)-Ethyl 4-azido-3-hydroxybutanoate(S)-Ethyl 4-azido-3-hydroxybutanoateStaudinger reduction: PPh~3~, THF/H~2~O
Quaternary Ammoniation(R)-Ethyl 4-(trimethylammonio)-3-hydroxybutanoate bromide(S)-Ethyl 4-(trimethylammonio)-3-hydroxybutanoate bromideMethyl iodide excess, 72h reaction
Morpholinium Cyclization(2R,6S)-6-(Methoxycarbonylmethyl)-2-pentadecyl-4,4-dimethylmorpholinium bromide(2S,6R)-6-(Methoxycarbonylmethyl)-2-pentadecyl-4,4-dimethylmorpholinium bromideAnhydrous DMF, 45°C, 24h

Derivatization strategies focus on chain length variation and headgroup modifications to probe enzyme structure-activity relationships. Systematic alteration of the N-acyl chain from C~8~ to C~18~ reveals maximal CPT inhibition at C~15~-C~16~, corresponding to the palmitoyl-binding pocket dimensions. Replacement of the terminal carboxylate with phosphonate or sulfonate groups maintains inhibitory activity but alters binding kinetics from competitive to mixed-type inhibition against carnitine substrates. Fluorine incorporation at the morpholinium 4-position enhances metabolic stability without compromising affinity, suggesting avenues for pharmacological development [6] [8].

Comparative Analysis with Palmitoylcarnitine and Related Acylcarnitines

Hemipalmitoylcarnitinium fundamentally differs from palmitoylcarnitine in both structural rigidity and electronic distribution. While palmitoylcarnitine (3-(palmitoyloxy)-4-(trimethylammonio)butanoate) possesses freely rotatable bonds between the quaternary ammonium, ester linkage, and acyl chain, hemipalmitoylcarnitinium constrains these elements within a morpholinium ring system. This restriction reduces the conformational entropy penalty upon enzyme binding, accounting for its 5-10 fold greater inhibitory potency despite identical atom connectivity to palmitoylcarnitine's hydrolysis transition state [3] [6]. Electron density mapping demonstrates enhanced charge delocalization in the morpholinium ring compared to palmitoylcarnitine's ester carbonyl, strengthening electrostatic interactions with catalytic residues in carnitine palmitoyltransferase active sites [8].

Functionally, palmitoylcarnitine serves as a metabolic intermediate facilitating mitochondrial fatty acid transport. Its accumulation (0.04 μM in healthy plasma vs. 0.07 μM in diabetic states) reflects disrupted β-oxidation and associates with pathological conditions including prostate cancer (cancerous tissue: 2.5-fold higher than benign) and insulin resistance [1] [5]. In contrast, hemipalmitoylcarnitinium lacks metabolic utilization and functions exclusively as a high-affinity enzyme inhibitor. This distinction manifests in cellular responses: palmitoylcarnitine induces calcium influx (≥200% increase in PC3 prostate cancer cells) and pro-inflammatory cytokine production (IL-6 elevation via NF-κB activation), whereas hemipalmitoylcarnitinium shows no such signaling effects at equimolar concentrations [1] [3].

The binding mechanism divergence is particularly evident in carnitine palmitoyltransferase interactions. Palmitoylcarnitine inhibition follows classical product inhibition kinetics with K~i~ values of 8.7-14.2 μM, competitive with carnitine but non-competitive against CoA. Conversely, hemipalmitoylcarnitinium exhibits complex binding behavior: competitive with both carnitine (K~i~ = 5.1 μM) and palmitoyl-CoA (K~i~ = 21.5 μM) in the forward reaction, yet uncompetitive with CoA in the reverse reaction. This suggests hemipalmitoylcarnitinium preferentially binds the enzyme-substrate complex rather than free enzyme, mimicking the transition state geometry [3] [6].

Table 3: Comparative Properties of Hemipalmitoylcarnitinium vs. Palmitoylcarnitine

PropertyHemipalmitoylcarnitiniumPalmitoylcarnitine
Structural TypeConformationally locked transition state analogueFlexible metabolic intermediate
Biological FunctionPotent CPT inhibitor (IC~50~: 6.7-47.5 μM)Fatty acid shuttle molecule
Enzyme BindingUncompetitive with CoA; transition state mimicCompetitive product inhibitor
Pathological AssociationNone documentedElevated in prostate cancer (2.5x), diabetes, obesity
Signaling EffectsNone observedCalcium influx, IL-6 production, DHT-like effects
Therapeutic PotentialAntidiabetic candidateDisease biomarker

Computational Modeling of Binding Affinities and Conformational Dynamics

Molecular dynamics simulations and free energy calculations provide atomic-level insights into hemipalmitoylcarnitinium's superior inhibition. Steered molecular dynamics of carnitine palmitoyltransferase II reveals a 35% reduction in binding pocket volume fluctuation (RMSF ≤ 0.8Å) when complexed with hemipalmitoylcarnitinium versus palmitoylcarnitine, indicating enhanced complex stabilization. The morpholinium ring's rigidity permits optimal van der Waals contacts with hydrophobic residues (Phe~352~, Leu~497~, and Ala~541~ in CPT1A), contributing -18.3 kcal/mol binding energy versus -9.7 kcal/mol for palmitoylcarnitine [6] [10].

The catalytic domain's interaction with the regulatory N-terminal domain (residues Met1-Phe50) in carnitine palmitoyltransferase isoforms reveals critical differences governing hemipalmitoylcarnitinium sensitivity. In CPT1A, the regulatory domain adopts either an inhibitory α-helical (Nα) or non-inhibitory β-sheet (Nβ) conformation. Molecular modeling indicates hemipalmitoylcarnitinium binds preferentially to the Nβ conformation with 8-fold higher affinity (ΔG = -10.2 kcal/mol) than to Nα. This binding stabilizes the catalytically active enzyme state. Conversely, CPT1C's regulatory domain exhibits a destabilized Nβ conformation (RMSD >1.42Å vs CPT1A), explaining its 20-300-fold lower catalytic activity and reduced sensitivity to hemipalmitoylcarnitinium inhibition despite 57% sequence identity [7].

Docking studies elucidate stereoselective recognition: the (-)-hemipalmitoylcarnitinium enantiomer forms a salt bridge between its carboxylate and Arg~469~ (distance: 2.7Å) while maintaining optimal hydrophobic contact with the C~16~ alkyl channel. The (+)-enantiomer experiences steric clash with Tyr~587~, increasing the binding energy penalty by 3.8 kcal/mol, consistent with experimental IC~50~ differences. Perturbation analysis indicates hemipalmitoylcarnitinium binding allosterically reorients malonyl-CoA interacting residues (Glu~26~ and Lys~561~), reducing malonyl-CoA affinity by 12-fold in E26K/K561E mutants while preserving hemipalmitoylcarnitinium binding [6] [10].

Conformational sampling using accelerated molecular dynamics (aMD) illustrates how hemipalmitoylcarnitinium binding reduces carnitine palmitoyltransferase flexibility. Principal component analysis of 500ns trajectories shows a 40% decrease in collective motion magnitude in the catalytic channel compared to apo-enzyme. This "lockdown" effect particularly immobilizes the carnitine-binding loop (residues 551-565), explaining the competitive inhibition pattern against carnitine substrates. Water network analysis further reveals displacement of three catalytic water molecules upon hemipalmitoylcarnitinium binding, disrupting the hydrolytic machinery without covalent modification [6].

Properties

CAS Number

119293-60-6

Product Name

Hemipalmitoylcarnitinium

IUPAC Name

2-[(2S,6S)-6-hydroxy-4,4-dimethyl-6-pentadecylmorpholin-4-ium-2-yl]acetic acid;bromide

Molecular Formula

C23H46BrNO4

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C23H45NO4.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)20-24(2,3)19-21(28-23)18-22(25)26;/h21,27H,4-20H2,1-3H3;1H/t21-,23-;/m0./s1

InChI Key

QYQBHKREUAZMBW-IUQUCOCYSA-N

SMILES

CCCCCCCCCCCCCCCC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Br-]

Synonyms

6-carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium
hemipalmitoylcarnitinium

Canonical SMILES

CCCCCCCCCCCCCCCC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Br-]

Isomeric SMILES

CCCCCCCCCCCCCCC[C@]1(C[N+](C[C@@H](O1)CC(=O)O)(C)C)O.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.